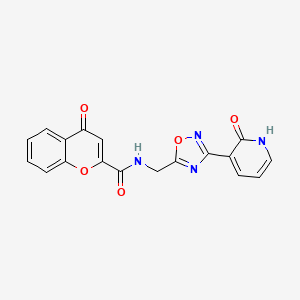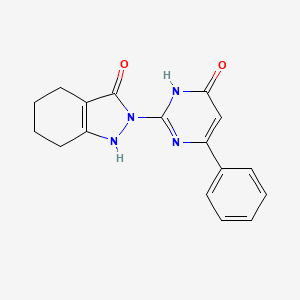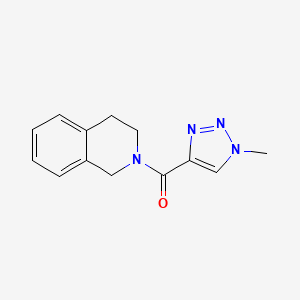
3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone, also known as DMTM, is a novel compound that has shown great potential in scientific research.
作用機序
The exact mechanism of action of 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone is not fully understood. However, it is believed that 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone acts as a positive allosteric modulator of the NMDA receptor. This receptor is involved in learning and memory and is also implicated in neurodegenerative diseases. By modulating the activity of this receptor, 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone can improve cognitive function and protect neurons from damage.
Biochemical and Physiological Effects:
3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone has been shown to have a number of biochemical and physiological effects. It can improve mitochondrial function, increase antioxidant activity, and reduce oxidative stress. It can also reduce inflammation and improve blood flow to the brain. These effects contribute to the neuroprotective and cognitive-enhancing properties of 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone.
実験室実験の利点と制限
One of the main advantages of using 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone in lab experiments is its ease of synthesis and high purity. It is also relatively stable and can be stored for long periods of time. However, one limitation is that there is still much to be learned about the mechanism of action of 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone. Further research is needed to fully understand its effects and potential applications.
将来の方向性
There are a number of future directions for research on 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone. One area of interest is in the development of new treatments for neurodegenerative diseases. 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone has shown promise in animal models and further research is needed to determine its efficacy in humans. Another area of interest is in the development of new cognitive-enhancing drugs. 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone has been shown to improve memory and cognitive function and could be a potential candidate for further research in this area. Finally, there is also potential for 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone to be used in the treatment of other diseases such as cancer and diabetes. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone is a novel compound with great potential in scientific research. It has been shown to have neuroprotective and cognitive-enhancing properties and could be used in the development of new treatments for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone can be synthesized using a simple and efficient method. The starting material, 3,4-dihydroisoquinoline, is reacted with 1-methyl-1H-1,2,3-triazol-4-amine in the presence of acetic acid and copper (II) sulfate pentahydrate. The reaction yields 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone as a white solid with a purity of over 95%.
科学的研究の応用
3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,4-Dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. It has also been shown to improve cognitive function and memory in animal models.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-16-9-12(14-15-16)13(18)17-7-6-10-4-2-3-5-11(10)8-17/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPAUOBRUIZHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

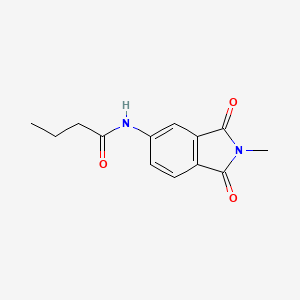
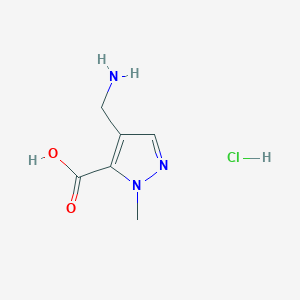
![1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2807564.png)

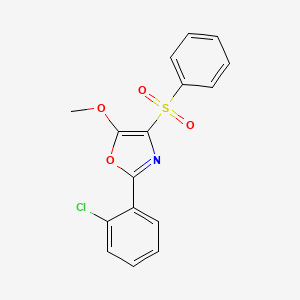
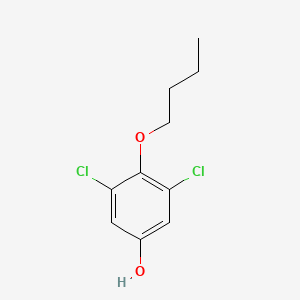
![Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B2807569.png)
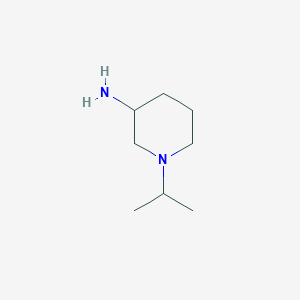
![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)
![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)
![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)
![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)
